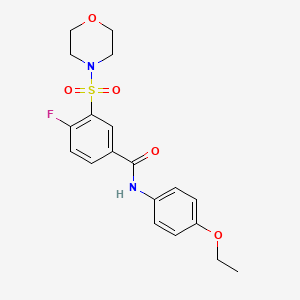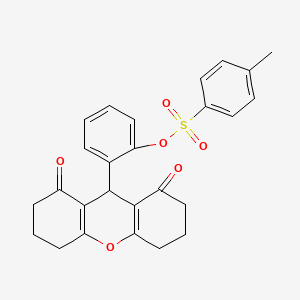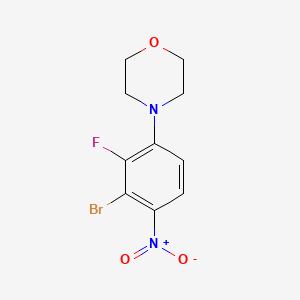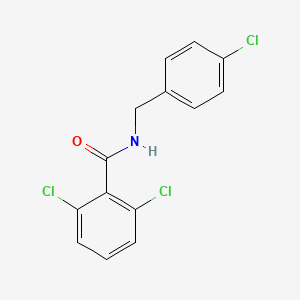![molecular formula C11H14ClNOS B4944650 N-{2-[(4-chlorobenzyl)thio]ethyl}acetamide](/img/structure/B4944650.png)
N-{2-[(4-chlorobenzyl)thio]ethyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-chlorobenzyl)thio]ethyl}acetamide, also known as SCA-136, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. SCA-136 is a thioether derivative of N-acetylcysteine and has been shown to possess antioxidant and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of N-{2-[(4-chlorobenzyl)thio]ethyl}acetamide involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant and detoxification genes. This compound activates the Nrf2 pathway by increasing the expression of Nrf2 and its downstream target genes such as heme oxygenase-1 (HO-1) and glutathione S-transferase (GST). This compound also inhibits the nuclear factor kappa B (NF-κB) pathway, which is responsible for the regulation of inflammation-related genes.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects such as antioxidant, anti-inflammatory, and anticancer activities. This compound has been shown to scavenge reactive oxygen species (ROS) and reduce oxidative stress in cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-[(4-chlorobenzyl)thio]ethyl}acetamide has several advantages for lab experiments, including its stability, solubility, and easy synthesis method. However, this compound has some limitations, such as its low water solubility and potential toxicity at high concentrations. Therefore, further studies are needed to determine the optimal concentration of this compound for in vitro and in vivo experiments.
Direcciones Futuras
Future research on N-{2-[(4-chlorobenzyl)thio]ethyl}acetamide should focus on its potential applications in the treatment of various diseases such as neurodegenerative disorders, cancer, and cardiovascular diseases. In addition, further studies are needed to determine the optimal concentration and dosage of this compound for in vitro and in vivo experiments. Future research should also investigate the potential side effects of this compound and its interactions with other drugs. Finally, the development of novel this compound derivatives with improved properties and efficacy should be explored.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in the field of medicinal chemistry. This compound possesses antioxidant, anti-inflammatory, and anticancer properties and has been shown to activate the Nrf2 pathway and inhibit the NF-κB pathway. Further studies are needed to determine the optimal concentration and dosage of this compound for in vitro and in vivo experiments and to investigate its potential side effects and interactions with other drugs. Future research should also focus on the development of novel this compound derivatives with improved properties and efficacy.
Métodos De Síntesis
The synthesis of N-{2-[(4-chlorobenzyl)thio]ethyl}acetamide involves the reaction of N-acetylcysteine with 4-chlorobenzyl chloride in the presence of sodium bicarbonate and acetic acid. The reaction yields this compound as a white solid with a melting point of 116-118°C. The purity of this compound can be confirmed by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
N-{2-[(4-chlorobenzyl)thio]ethyl}acetamide has been extensively studied for its potential application in the treatment of various diseases such as neurodegenerative disorders, cancer, and cardiovascular diseases. This compound has been shown to possess antioxidant and anti-inflammatory properties, which makes it a promising candidate for the treatment of oxidative stress-related diseases. In addition, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent.
Propiedades
IUPAC Name |
N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS/c1-9(14)13-6-7-15-8-10-2-4-11(12)5-3-10/h2-5H,6-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXULUAQPABVHFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCSCC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-methyl-6-oxo-N-[3-(4-pyridinyl)propyl]-1,6-dihydro-3-pyridazinecarboxamide trifluoroacetate](/img/structure/B4944578.png)

![({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl(3-thienylmethyl)amine](/img/structure/B4944589.png)
![3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4944591.png)

![N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4944601.png)
![(3,4-dimethoxybenzyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4944616.png)
![2-[(5-nitro-1-oxidospiro[benzimidazole-2,1'-cyclohexan]-4-yl)amino]ethanol](/img/structure/B4944623.png)


![ethyl {4-[5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B4944656.png)
![7-amino-5-(2,5-dimethoxyphenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4944658.png)


